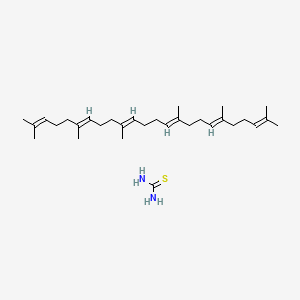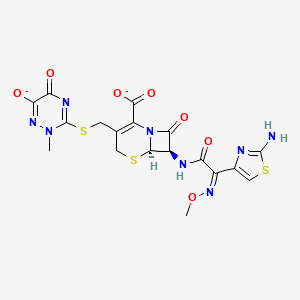
Ceftriaxone sodium trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftriaxone sodium trihydrate is a third-generation cephalosporin antibiotic. It is widely used for the treatment of various bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and meningitis . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceftriaxone sodium trihydrate is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to obtain 7-ACA, followed by chemical synthesis steps to introduce the necessary functional groups. The final product is purified through crystallization and filtration techniques to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions: Ceftriaxone sodium trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted β-lactam derivatives.
Scientific Research Applications
Ceftriaxone sodium trihydrate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical trials for treating bacterial infections and in pharmacokinetic studies.
Mechanism of Action
Ceftriaxone sodium trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefixime: An oral third-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness: Ceftriaxone sodium trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the cerebrospinal fluid, making it particularly effective for treating meningitis .
Properties
Molecular Formula |
C18H16N8O7S3-2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/p-2/b24-8-/t9-,15-/m1/s1 |
InChI Key |
VAAUVRVFOQPIGI-SPQHTLEESA-L |
Isomeric SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)


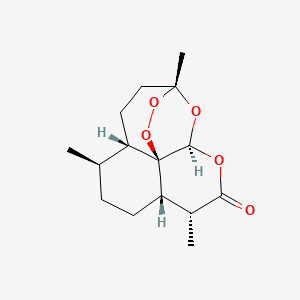


![disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753530.png)
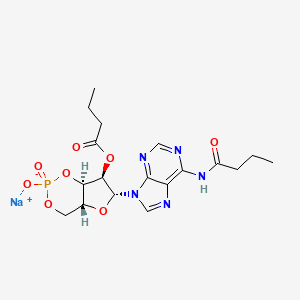
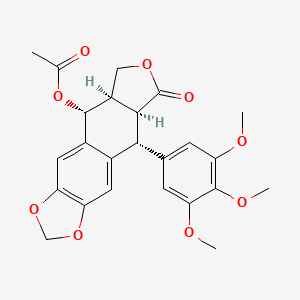


![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B10753546.png)
